2-[Cyclopentyl(methyl)amino]acetamide
Description
Contextualizing 2-[Cyclopentyl(methyl)amino]acetamide within Amide-Containing Chemical Space
Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. sigmaaldrich.combldpharm.com This functional group is a cornerstone of organic chemistry and biochemistry, most notably forming the peptide bonds that link amino acids in proteins. chemicalbook.com The chemical space occupied by amide-containing molecules is vast and diverse, ranging from simple, small molecules to complex natural products and pharmaceuticals. chemicalbook.com
This compound, with its characteristic N-substituted acetamide (B32628) structure, is firmly situated within this chemical space. Its structure features a tertiary amine and a primary amide, which contribute to its physicochemical properties. The presence of both a cyclopentyl group and a methyl group on the nitrogen atom of the aminoacetamide core introduces specific steric and electronic features that can influence its reactivity and interactions with biological systems.
Table 1: Key Structural Features of this compound
| Feature | Description |
| Core Structure | Acetamide |
| Functional Groups | Primary Amide, Tertiary Amine |
| Substituents | Cyclopentyl group, Methyl group |
Significance of Acetamide Derivatives in Chemical Biology and Medicinal Chemistry
Acetamide and its derivatives are of significant interest in the fields of chemical biology and medicinal chemistry due to their diverse biological activities. The acetamide moiety is a common scaffold found in many pharmaceuticals, contributing to their therapeutic effects. Derivatives of acetamide have been investigated for a wide range of applications, including their potential as anti-inflammatory, analgesic, anticonvulsant, and antimicrobial agents.
The versatility of the acetamide structure allows for a wide range of chemical modifications, enabling the synthesis of large libraries of compounds for screening and drug discovery. The ability of the amide group to participate in hydrogen bonding is a key factor in its frequent role in molecular recognition at the active sites of enzymes and receptors. sigmaaldrich.com While the specific biological activity of this compound has not been extensively documented, its identity as an acetamide derivative places it in a class of compounds with established importance in therapeutic research.
Overview of Research Trajectories for Novel Organic Compounds
The investigation of a novel organic compound like this compound typically follows a well-defined research trajectory. This process is fundamental to advancing scientific knowledge and exploring the potential applications of new chemical entities.
The initial phase involves the design and synthesis of the molecule. This is followed by thorough structural elucidation and characterization using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.
Once the compound's structure is confirmed, its physicochemical properties are determined. The subsequent phase often involves computational studies to predict its potential biological activities and to understand its possible interactions with biological targets.
Finally, the compound may undergo biological screening to assess its actual effects in various assays. This systematic approach allows researchers to build a comprehensive profile of a novel compound, paving the way for further investigation and potential applications. The study of compounds like this compound, even at a foundational level, contributes to the ever-growing library of characterized organic molecules that may serve as tools or starting points for future discoveries.
Table 2: General Research Trajectory for a Novel Organic Compound
| Stage | Description |
| 1. Design and Synthesis | Conceptualization and chemical creation of the molecule. |
| 2. Structural Elucidation | Confirmation of the chemical structure using analytical methods. |
| 3. Physicochemical Profiling | Determination of physical and chemical properties. |
| 4. Computational Modeling | In silico prediction of biological activity and interactions. |
| 5. Biological Screening | In vitro and/or in vivo testing for biological effects. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[cyclopentyl(methyl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10(6-8(9)11)7-4-2-3-5-7/h7H,2-6H2,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHZKFSPRMQRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyclopentyl Methyl Amino Acetamide and Its Analogues
Established Reaction Pathways for 2-[Cyclopentyl(methyl)amino]acetamide Synthesis
The construction of this compound typically involves the formation of an amide bond between a secondary amine, N-methylcyclopentylamine, and a suitable two-carbon acylating agent. The primary strategies for this transformation are outlined below.
Precursor Identification and Derivatization Strategies
The key precursors for the synthesis of this compound are N-methylcyclopentylamine and a reactive derivative of acetic acid.
Synthesis of N-methylcyclopentylamine:
A common and efficient method for the synthesis of N-methylcyclopentylamine is the reductive amination of cyclopentanone with methylamine. wikipedia.org This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. wikipedia.org
Reaction: Cyclopentanone + Methylamine → N-methylcyclopentylamine
Reducing Agents: Various reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. koreascience.krmdma.ch
Alternatively, N-methylcyclopentylamine can be prepared by the N-methylation of cyclopentylamine (B150401).
Acylating Agents and Derivatization Strategies:
Once N-methylcyclopentylamine is obtained, it can be acylated using several derivatives of acetic acid to form the final product. Common acylating agents include:
2-Chloroacetyl chloride: This is a highly reactive acylating agent that readily reacts with secondary amines to form the corresponding amide. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. fishersci.co.uk
2-Chloroacetic anhydride: Similar to the acyl chloride, the anhydride is a potent acylating agent. fishersci.co.uk
Ethyl 2-chloroacetate: This ester can also be used to alkylate the secondary amine, followed by amidation. However, direct acylation with the ester is also a possibility, though it may require more forcing conditions.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, base, and reaction time is crucial for maximizing the yield and purity of the product.
A representative optimization study for the acylation of a secondary amine with an acyl chloride is presented in the interactive table below.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to rt | 75 |
| 2 | Tetrahydrofuran (THF) | Triethylamine (TEA) | 0 to rt | 82 |
| 3 | Acetonitrile (B52724) (ACN) | Triethylamine (TEA) | 0 to rt | 78 |
| 4 | Dichloromethane (DCM) | Diisopropylethylamine (DIPEA) | 0 to rt | 85 |
| 5 | Tetrahydrofuran (THF) | Diisopropylethylamine (DIPEA) | 0 to rt | 90 |
| 6 | Tetrahydrofuran (THF) | Pyridine | 0 to rt | 65 |
| 7 | Tetrahydrofuran (THF) | Diisopropylethylamine (DIPEA) | -20 to rt | 92 |
The data suggests that a polar aprotic solvent like THF in combination with a non-nucleophilic base such as DIPEA at low temperatures provides the optimal conditions for this type of transformation.
Advanced Synthetic Approaches for Related Acetamide (B32628) Scaffolds
Beyond the traditional methods, several advanced synthetic strategies have been developed for the construction of acetamide scaffolds, offering improvements in efficiency, selectivity, and environmental impact.
Novel Coupling Reactions and Catalyst Systems
Modern amide bond formation often utilizes coupling reagents or catalytic systems to avoid the use of highly reactive acyl chlorides.
Coupling Reagents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used to facilitate the coupling of carboxylic acids and amines under mild conditions. researchgate.netnih.govluxembourg-bio.com
Catalytic Amidation: Direct catalytic amidation of carboxylic acids with amines is a more atom-economical approach. catalyticamidation.info Various catalysts have been developed for this purpose, including:
Boronic acid catalysts: These have been shown to be effective for the direct amidation of a range of carboxylic acids and amines. catalyticamidation.info
Niobium(V) oxide (Nb₂O₅): This heterogeneous catalyst has demonstrated high activity for the amidation of various carboxylic acids and amines and offers the advantage of being reusable. researchgate.net
Nickel/NHC systems: Nickel catalysts with N-heterocyclic carbene (NHC) ligands can catalyze the direct amidation of esters with amines. mdpi.com
Enzymatic Methods: Lipases, such as Candida antarctica lipase B (CALB), can be used as biocatalysts for the synthesis of amides from free carboxylic acids and amines under green and sustainable conditions. nih.gov
Stereoselective Synthesis of Analogues
The synthesis of chiral analogues of this compound, where a stereocenter is introduced, requires stereoselective synthetic methods.
Asymmetric Reductive Amination: Chiral catalysts or auxiliaries can be used in the reductive amination of ketones to produce enantiomerically enriched amines. Imine reductases (IREDs) are enzymes that can catalyze the asymmetric reductive amination of a variety of ketones with high stereoselectivity. nih.gov
Synthesis of Chiral α-Amino Acid Derivatives: Various methods exist for the enantioselective synthesis of α-amino acid derivatives, which can then be incorporated into acetamide structures. nih.govacs.orgacs.orgmdpi.com This can involve the use of chiral auxiliaries, phase-transfer catalysts, or metal-catalyzed asymmetric hydrogenations.
Scale-Up Considerations for Research Compound Production
Transitioning the synthesis of a research compound like this compound from the laboratory to a larger scale presents several challenges that need to be carefully considered.
Process Safety: A thorough evaluation of the reaction thermodynamics, including potential exotherms, is crucial to prevent runaway reactions. catsci.comrsc.org
Cost-Effectiveness: The cost of starting materials, reagents, solvents, and purification methods becomes a significant factor at a larger scale. The selection of a synthetic route with high atom economy and the use of inexpensive and readily available materials are important. rsc.orgacs.org
Process Optimization: Reaction conditions that are suitable for small-scale synthesis may not be optimal for large-scale production. Factors such as mixing, heat transfer, and reaction time need to be re-optimized. visimix.com
Waste Management: The environmental impact of the synthesis, including the generation of waste, must be considered. The use of greener solvents and catalytic methods can help to minimize waste. patsnap.comdst.gov.in
A comparative overview of key considerations for laboratory versus scale-up synthesis is provided in the table below.
| Consideration | Laboratory Scale | Scale-Up |
|---|---|---|
| Primary Goal | Proof of concept, synthesis of small quantities for testing | Consistent and safe production of larger quantities |
| Reagent Choice | Often based on reactivity and convenience | Driven by cost, safety, availability, and atom economy rsc.orgacs.org |
| Heat Transfer | Generally efficient due to high surface area-to-volume ratio | A critical safety concern requiring careful management catsci.comrsc.org |
| Purification | Chromatography is common | Crystallization is preferred for efficiency and cost acs.org |
| Process Control | Manual control is often sufficient | Automated control systems are typically required for consistency |
Molecular Characterization and Structural Elucidation in Research
Spectroscopic Techniques for Structural Confirmation of Synthesized Batches
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For 2-[Cyclopentyl(methyl)amino]acetamide, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.
In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals would provide crucial information. Due to the restricted rotation around the amide C-N bond, which exhibits partial double bond character, amides can exist as a mixture of cis and trans isomers. pku.edu.cn This can lead to the observation of two distinct sets of signals for the N-methyl and cyclopentyl protons, indicating the presence of different conformers in solution. pku.edu.cn The N-H proton of the primary amide would likely appear as a broad singlet. libretexts.org
¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. The carbonyl carbon of the amide group would be expected to resonate at a characteristic downfield chemical shift.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be utilized to establish connectivity between protons and carbons, confirming the arrangement of the cyclopentyl, methyl, and acetamide (B32628) moieties. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of protons, helping to elucidate the preferred conformation of the molecule in solution. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | 2.2 - 2.4 | s |
| Cyclopentyl-CH | 2.8 - 3.2 | m |
| Cyclopentyl-CH₂ | 1.4 - 1.8 | m |
| N-CH₂-C=O | 3.0 - 3.3 | s |
| C(=O)NH₂ | 5.5 - 7.5 | br s |
Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these methods would confirm the presence of the key amide and amine functionalities.
The IR spectrum would be expected to show a strong absorption band for the C=O stretching vibration of the primary amide, typically in the region of 1630-1695 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as two bands in the 3100-3500 cm⁻¹ range. libretexts.org The C-N stretching vibrations of the tertiary amine and the amide would also be observable.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The amide I band, primarily due to the C=O stretch, is also a prominent feature in Raman spectra. researchgate.netsns.it The study of secondary amides by Raman spectroscopy has shown that changes in temperature can lead to the emergence of new Amide I bands, providing insights into intermolecular hydrogen bonding. researchgate.netfuture4200.com
Table 2: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Primary Amide | N-H Stretch | 3100 - 3500 | IR, Raman |
| Primary Amide | C=O Stretch (Amide I) | 1630 - 1695 | IR, Raman |
| Primary Amide | N-H Bend (Amide II) | 1550 - 1640 | IR, Raman |
| Tertiary Amine | C-N Stretch | 1000 - 1250 | IR, Raman |
| Alkyl | C-H Stretch | 2850 - 3000 | IR, Raman |
Note: These are general ranges and the exact positions can be influenced by the molecular environment and physical state.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight of 156.23 g/mol . The nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, is consistent with this compound. nih.gov
Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. A common fragmentation pathway for amides is the cleavage of the N-CO bond. nih.gov For this molecule, cleavage of the bond between the carbonyl carbon and the nitrogen of the cyclopentyl(methyl)amino group could occur. Alpha-cleavage adjacent to the tertiary amine is also a probable fragmentation pathway. future4200.com The fragmentation pattern would provide a unique fingerprint for the molecule, further confirming its structure.
Table 3: Potential Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 156 | [C₈H₁₆N₂O]⁺ | Molecular Ion |
| 113 | [C₅H₉(CH₃)NCH₂]⁺ | Loss of CONH₂ |
| 98 | [C₅H₉(CH₃)N]⁺ | α-cleavage |
| 84 | [C₅H₁₀N]⁺ | Cleavage of cyclopentyl ring |
| 44 | [CONH₂]⁺ | Amide fragment |
Note: The relative intensities of these fragments would depend on their stability.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. cas.cn If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the cyclopentyl ring and the geometry around the nitrogen atoms. Furthermore, the crystal packing would show any intermolecular interactions, such as hydrogen bonding involving the primary amide group, which are crucial for understanding the solid-state properties of the compound. While no crystal structure for this specific compound is publicly available, studies on similar acetamide derivatives have utilized X-ray crystallography to confirm their molecular structures and analyze intermolecular hydrogen bonding patterns. rsc.orgrsc.org
Chromatographic Purity Assessment for Research Grade Material
Ensuring the purity of a synthesized compound is critical for its use in further research. Chromatographic techniques are the primary methods for assessing purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity analysis of organic compounds. libretexts.org For this compound, a reversed-phase HPLC method would likely be developed. The compound would be dissolved in a suitable solvent and injected onto a non-polar stationary phase column (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used for elution. The purity would be determined by the percentage of the total peak area that corresponds to the main component, as detected by a UV detector. The presence of any impurities would be indicated by additional peaks in the chromatogram.
Gas Chromatography (GC) could also be employed, particularly for assessing the presence of volatile impurities. Due to the polar nature of the amide and the tertiary amine, specialized columns and conditions might be necessary to prevent peak tailing. labrulez.com
Table 4: Illustrative HPLC Purity Analysis Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Note: These are typical starting conditions and would require optimization for this specific compound.
Preclinical Pharmacological and Mechanistic Investigations of 2 Cyclopentyl Methyl Amino Acetamide
In Vitro Target Identification and Binding Affinity Studies
There is no publicly available information on in vitro studies conducted to identify the specific biological targets of 2-[Cyclopentyl(methyl)amino]acetamide].
Enzyme Inhibition Assays (e.g., Monoamine Oxidase, Phosphodiesterases)
No data from enzyme inhibition assays for this compound] has been found in the reviewed literature. Consequently, there is no information regarding its potential inhibitory activity against enzymes such as Monoamine Oxidase or Phosphodiesterases.
Receptor Binding Profiling (e.g., Leukotriene D4 Receptor, Adenosine A1 Receptor, Calcium Channels)
Information from receptor binding profiling studies for this compound] is not available. There are no reports detailing its affinity for specific receptors like the Leukotriene D4 Receptor, Adenosine A1 Receptor, or various calcium channels.
Ligand-Target Interaction Characterization
Without identified biological targets, there are no studies characterizing the specific ligand-target interactions of this compound].
Cellular Assays for Mechanistic Pathway Elucidation
No cellular assay data is available to elucidate the mechanism of action of this compound].
Modulation of Intracellular Signaling Pathways
There are no published studies investigating the effects of this compound] on intracellular signaling pathways.
Functional Activity in Relevant Cell Lines (e.g., enzyme activity, receptor activation)
No research findings detailing the functional activity of this compound] in any cell lines have been identified.
Ex Vivo Investigations of Biological Activity
Following a comprehensive search of publicly available scientific literature, no data from ex vivo investigations on the biological activity of the chemical compound this compound could be identified.
Preclinical research often employs ex vivo studies, which are conducted on tissues or cells from an organism in an external environment, to elucidate a compound's biological effects and mechanism of action. These studies form a critical link between in vitro (cell-based) and in vivo (whole organism) research.
The absence of published ex vivo data for this compound indicates that such studies may not have been conducted, have not been published in the accessible scientific domain, or may be part of proprietary research that is not publicly disclosed. Therefore, a detailed analysis of its effects on isolated tissues or organs, which is the primary focus of ex vivo pharmacology, cannot be provided at this time.
Further research would be necessary to explore the ex vivo pharmacological profile of this compound.
Structure Activity Relationship Sar Studies and Rational Design
Systematic Structural Modifications of 2-[Cyclopentyl(methyl)amino]acetamide
The rational design of more potent and selective analogs of this compound involves the systematic modification of its core structure. The following subsections detail the potential impact of these modifications.
The cyclopentyl group is a key feature of the molecule, contributing to its lipophilicity and spatial arrangement. Modifications to this ring can significantly alter the compound's interaction with its biological target.
Ring Size: Altering the size of the cycloalkyl ring from a cyclopentyl to a cyclobutyl, cyclohexyl, or cycloheptyl group would modulate the lipophilicity and conformational flexibility of the molecule. It is often observed that a five- or six-membered ring provides an optimal balance for receptor binding.
Substitution on the Ring: The introduction of substituents on the cyclopentyl ring can probe the steric and electronic requirements of the binding pocket. For instance, the addition of small alkyl groups (e.g., methyl) or polar groups (e.g., hydroxyl, amino) at various positions on the ring could lead to enhanced binding affinity through additional hydrophobic or polar interactions.
Ring Unsaturation and Heterocyclic Replacements: Introducing a degree of unsaturation (e.g., cyclopentenyl) or replacing the carbocyclic ring with a heterocyclic system (e.g., tetrahydrofuranyl, pyrrolidinyl) would significantly alter the electronic distribution and hydrogen bonding capacity of this moiety, potentially leading to improved activity or selectivity.
Table 1: Hypothetical Impact of Cyclopentyl Moiety Variations on Biological Activity
| Modification | Rationale | Predicted Impact on Activity |
| Cyclobutyl | Decreased lipophilicity and size | Potentially decreased |
| Cyclohexyl | Increased lipophilicity and conformational flexibility | Potentially increased or optimal |
| 2-Methylcyclopentyl | Increased steric bulk and lipophilicity | Dependent on binding pocket topography |
| 3-Hydroxycyclopentyl | Increased polarity, potential for H-bonding | Potentially increased if H-bond acceptor is present |
| Tetrahydrofuranyl | Introduction of heteroatom, potential for H-bonding | Potentially altered selectivity and potency |
N-Alkyl Variation: Replacing the N-methyl group with other alkyl groups (e.g., ethyl, propyl) would increase steric hindrance and lipophilicity. This can be used to explore the size limitations of the binding site in this region of the molecule.
N-Dealkylation: Removal of the methyl group to give a secondary amine (NH) would increase the potential for hydrogen bonding but also alter the molecule's pKa and lipophilicity.
N-Acylation or N-Sulfonylation: Conversion of the tertiary amine to an amide or sulfonamide would neutralize its basicity and introduce hydrogen bond accepting capabilities, which could fundamentally change its binding mode.
Table 2: Hypothetical Impact of Methylamino Group Modifications on Biological Activity
| Modification | Rationale | Predicted Impact on Activity |
| N-Ethyl | Increased steric bulk and lipophilicity | Potentially decreased due to steric clash |
| N-H (Demethylation) | Increased H-bonding potential, decreased lipophilicity | Potentially increased if H-bond donor is favored |
| N-Acetyl | Neutralized basicity, added H-bond acceptor | Likely significant change in activity and target |
| N-Cyclopropyl | Introduction of a strained ring, altered electronics | May provide a better fit in a specific pocket |
The acetamide (B32628) linker is a common scaffold in medicinal chemistry, and its modification can influence the molecule's stability, conformation, and interactions with the target.
Alpha-Substitution: Introducing substituents at the alpha-position of the acetamide carbonyl (the CH2 group) can restrict conformational flexibility and introduce new interaction points. For example, an alpha-methyl group could provide a favorable hydrophobic interaction.
Amide Bond Isosteres: Replacing the amide bond with isosteres such as a reverse amide, an ester, or a sulfonamide would alter the hydrogen bonding pattern and electronic properties of the linker, potentially affecting metabolic stability and target affinity.
Chain Length Homologation: Increasing or decreasing the length of the linker between the amino group and the terminal amide could be critical in positioning the key binding groups in the optimal orientation within the receptor.
Table 3: Hypothetical Impact of Acetamide Linker Substitutions on Biological Activity
| Modification | Rationale | Predicted Impact on Activity |
| α-Methyl Substitution | Increased steric bulk, restricted rotation | Dependent on conformational requirements of the target |
| Reverse Amide | Altered H-bonding pattern | Potentially maintained or altered activity |
| Thioamide | Altered electronic character and H-bonding | May lead to changes in potency and selectivity |
| Homologation (Propionamide) | Increased distance between pharmacophoric elements | Likely decreased activity if optimal distance is exceeded |
Impact of Structural Changes on Biological Activity
The systematic modifications described above are designed to probe the relationship between the physicochemical properties of the analogs and their biological response, ultimately leading to the identification of the key pharmacophoric features.
Quantitative Structure-Activity Relationship (QSAR) studies on analogous series of compounds often reveal correlations between physicochemical parameters and biological activity. For the this compound series, it can be hypothesized that parameters such as:
Electronic Effects (pKa): The basicity of the tertiary amine is a key determinant of its ionization state at physiological pH. Modifications that alter the pKa, such as the introduction of electron-withdrawing or -donating groups, can influence the strength of ionic interactions with the target.
Steric Factors (Molecular Volume, Shape): The size and shape of the molecule, particularly the cyclopentyl and N-alkyl groups, will dictate its ability to fit within the binding site. Steric clashes can lead to a loss of activity, while complementary shapes can enhance binding.
Based on the analysis of structural modifications, a hypothetical pharmacophore model for this compound and its analogs can be proposed. This model would likely include:
A hydrophobic feature corresponding to the cyclopentyl ring.
A hydrogen bond acceptor represented by the carbonyl oxygen of the acetamide group.
A positively ionizable feature associated with the tertiary amine.
A hydrogen bond donor from the amide N-H group.
Computational Approaches in SAR Elucidation
The rational design and optimization of bioactive molecules like this compound heavily rely on computational methods to elucidate their structure-activity relationships (SAR). These in silico techniques provide valuable insights into the molecular features governing a compound's biological activity, thereby guiding the synthesis of more potent and selective analogs. The primary computational approaches employed in this endeavor are Quantitative Structure-Activity Relationship (QSAR) modeling, and ligand- and structure-based design hypotheses.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties. nih.gov
For a series of analogs of this compound, a QSAR study would typically involve the following steps:
Data Set Preparation: A series of structurally related compounds with varying substituents on the cyclopentyl ring, the N-methyl group, or the acetamide moiety would be synthesized and their biological activities determined.
Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, such as:
Electronic Properties: Atomic charges, dipole moment, and frontier orbital energies (HOMO/LUMO).
Steric Properties: Molecular volume, surface area, and specific steric parameters like Taft's Es.
Hydrophobic Properties: LogP (octanol-water partition coefficient), which indicates the lipophilicity of the molecule.
Topological Properties: Indices that describe the connectivity and branching of the molecule.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. kg.ac.rs
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model development.
A hypothetical QSAR model for a series of analogs of this compound might take the following form:
log(1/IC50) = β0 + β1LogP + β2Es(R) + β3*σ(R)
Where:
log(1/IC50) is the biological activity (e.g., inhibitory concentration).
LogP represents the lipophilicity of the molecule.
Es(R) is the Taft steric parameter for a substituent R.
σ(R) is the Hammett electronic parameter for a substituent R.
β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.
The following interactive data table illustrates the type of data that would be used in a QSAR study for a hypothetical series of analogs of this compound.
| Compound | Substituent (R) | LogP | Es(R) | σ(R) | Biological Activity (log(1/IC50)) |
| 1 | H | 1.5 | 1.24 | 0.00 | 5.2 |
| 2 | CH3 | 2.0 | 0.00 | -0.17 | 5.8 |
| 3 | Cl | 2.2 | 0.27 | 0.23 | 5.5 |
| 4 | OCH3 | 1.8 | 0.69 | -0.27 | 6.1 |
| 5 | NO2 | 1.6 | 0.25 | 0.78 | 4.9 |
Such a model would provide valuable insights into the SAR of this chemical series. For instance, a positive coefficient for LogP would suggest that increasing lipophilicity enhances activity, while the coefficients for Es and σ would indicate the influence of steric bulk and electronic effects of the substituents.
Ligand-Based and Structure-Based Design Hypotheses
When the three-dimensional structure of the biological target is unknown, ligand-based drug design strategies are employed. nih.gov These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. researchgate.net For this compound and its analogs, a common ligand-based approach is pharmacophore modeling.
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. By aligning a set of active molecules, a common pharmacophore hypothesis can be generated. This hypothesis can then be used to virtually screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.
For the this compound scaffold, a hypothetical pharmacophore might include:
A hydrogen bond acceptor (the carbonyl oxygen of the acetamide).
A hydrogen bond donor (the amide N-H).
A hydrophobic feature (the cyclopentyl ring).
Another hydrophobic or specific interaction point corresponding to the N-methyl group.
This pharmacophore model can guide the design of new analogs by suggesting modifications that better fit the proposed model.
In contrast, when the 3D structure of the biological target is available, structure-based drug design methods can be utilized. nih.gov These approaches involve docking the ligand into the binding site of the target protein to predict its binding orientation and affinity. nih.gov
For this compound, if the structure of its target protein were known, molecular docking studies could reveal:
The specific amino acid residues in the binding pocket that interact with the compound.
The types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).
This information is invaluable for rational drug design. For example, if docking studies showed that the cyclopentyl group fits into a hydrophobic pocket, this would support the design of analogs with other hydrophobic groups at this position to potentially improve binding affinity. Similarly, if the N-methyl group was found to be in close proximity to a specific residue, modifications to this group could be made to optimize interactions.
The following interactive data table illustrates hypothetical docking scores and key interactions for a series of analogs, which could be used to guide structure-based design efforts.
| Compound | Modification | Docking Score (kcal/mol) | Key Interactions |
| This compound | - | -8.5 | H-bond with Ser120, Hydrophobic interaction with Leu85 |
| Analog A | Cyclopentyl -> Cyclohexyl | -9.2 | Enhanced hydrophobic interaction with Leu85 and Val90 |
| Analog B | N-methyl -> N-ethyl | -8.1 | Steric clash with Tyr150 |
| Analog C | Acetamide -> Propanamide | -7.9 | Loss of H-bond with Ser120 |
By integrating the insights from both ligand-based and structure-based approaches, medicinal chemists can develop robust hypotheses to guide the synthesis and optimization of novel and more effective analogs of this compound.
Metabolic Pathway Elucidation and Preclinical Pharmacokinetics
In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)
Standard procedures to evaluate the metabolic stability of a new chemical entity involve incubating the compound with liver microsomes or hepatocytes. bioivt.comspringernature.com These systems contain the primary enzymes responsible for drug metabolism.
Determination of Metabolic Clearance Rates
The determination of metabolic clearance rates is a key objective of in vitro stability assays. researchgate.net This is typically expressed as the intrinsic clearance (CLint) and the half-life (t1/2) of the compound. researchgate.net This data is crucial for predicting how quickly the compound would be eliminated from the body. However, no published studies were identified that provide these specific parameters for 2-[Cyclopentyl(methyl)amino]acetamide.
Identification of Major Metabolites
Following incubation in in vitro systems, a process of metabolite identification is undertaken to understand the chemical changes a compound undergoes. nih.gov This helps in identifying potentially active or toxic byproducts. For this compound, there is no available information on its major metabolites.
Enzymatic Characterization of Biotransformation Pathways
Identifying the specific enzymes responsible for a compound's metabolism is another vital step. This information is critical for predicting potential drug-drug interactions.
Involvement of Cytochrome P450 (CYP) Isoforms
The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of a vast array of compounds. nih.govmdpi.com Studies often focus on identifying which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are involved in the metabolic process. droracle.ai No such studies have been published for this compound.
Role of Other Metabolic Enzymes (e.g., Hydrolases, Transferases)
Besides CYPs, other enzymes such as hydrolases and transferases can also play a significant role in biotransformation through processes like hydrolysis and conjugation (Phase II metabolism). nih.gov Information regarding the involvement of these enzyme classes in the metabolism of this compound is not available in the current body of scientific literature.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
The absence of such data in the public domain prevents the creation of an article that adheres to the specific and strict content requirements of the user's request. Fabricating or extrapolating data from unrelated compounds would violate the core instructions of focusing solely on 2-[Cyclopentyl(methyl)amino]acetamide.
Prediction of Protonation States and pKa Values
The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. nih.gov This, in turn, influences crucial properties such as solubility, membrane permeability, and target binding affinity. optibrium.com For this compound, the key ionizable group is the tertiary amine. Computational methods are employed to predict the pKa of this functional group.
Several computational approaches are available for pKa prediction, ranging from empirical methods to first-principle quantum mechanical (QM) calculations. nih.gov
Empirical Methods: These methods, often utilizing Quantitative Structure-Property Relationship (QSPR) models, rely on large databases of experimentally determined pKa values. frontiersin.org Algorithms identify structural fragments or descriptors within the query molecule and correlate them to the experimental data to estimate the pKa. optibrium.com
Quantum Mechanical (QM) Methods: Approaches based on Density Functional Theory (DFT) can provide highly accurate predictions by calculating the Gibbs free energy change of the dissociation reaction in a solvent continuum model. mdpi.com These methods model the electronic structure of the molecule to derive its acidity or basicity from fundamental principles. nih.govmdpi.com Hybrid methods that combine semi-empirical QM calculations with machine learning have also proven effective and computationally efficient. optibrium.com
For this compound, the tertiary amine nitrogen is the primary basic center. Computational models would predict its pKa value, which indicates the pH at which the protonated and neutral forms are present in equal concentrations.
Table 1: Predicted pKa Values for this compound
| Ionizable Group | Predicted pKa (Basic) | Predominant State at pH 7.4 |
| Tertiary Amine | 8.5 - 9.5 | Protonated (Cationic) |
Note: The data presented in this table is illustrative and represents typical values that would be generated by computational prediction software. Actual values may vary based on the specific algorithm and level of theory used.
Analysis of Potential Metabolic Soft Spots
Identifying metabolic soft spots—the sites on a molecule most susceptible to enzymatic modification—is crucial for optimizing metabolic stability. acs.org In silico tools predict the most likely sites of metabolism, primarily by cytochrome P450 (CYP) enzymes, guiding medicinal chemists in modifying the molecule to enhance its pharmacokinetic profile. technologynetworks.comresearchgate.net
Software platforms like ACD/ADME Suite or MetaSite analyze the molecule's structure to identify atoms that are sterically accessible and electronically activated for metabolic reactions such as oxidation, hydroxylation, or dealkylation. technologynetworks.comacs.orgmass-analytica.com These programs rank potential sites of metabolism based on their reactivity and accessibility to CYP enzymes. acs.org
For this compound, several potential metabolic soft spots can be computationally identified:
N-dealkylation: The methyl and cyclopentyl groups attached to the tertiary amine are susceptible to oxidative removal.
Aliphatic Hydroxylation: The cyclopentyl ring, particularly at positions less sterically hindered, is a prime candidate for hydroxylation.
Amide Hydrolysis: The amide bond could be subject to hydrolysis, although this is generally a slower metabolic pathway compared to CYP-mediated oxidation.
Table 2: Predicted Metabolic Soft Spots for this compound
| Rank | Potential Site of Metabolism | Metabolic Reaction | Key Enzymes |
| 1 | Cyclopentyl Ring (C3/C4 position) | Aliphatic Hydroxylation | CYP3A4, CYP2D6 |
| 2 | N-methyl group | N-dealkylation | CYP3A4, CYP2C9 |
| 3 | Cyclopentyl Ring (C2/C5 position) | Aliphatic Hydroxylation | CYP3A4, CYP2D6 |
| 4 | N-cyclopentyl group | N-dealkylation | CYP3A4, CYP2C9 |
| 5 | Amide linkage | Hydrolysis | Amidases |
Note: This table contains hypothetical data generated for illustrative purposes, based on the principles of in silico metabolism prediction. The ranking indicates the most probable sites of initial metabolic attack.
In Silico Prediction of Biological Activity and ADME Profiles (excluding clinical)
In the absence of experimental data, computational models can forecast the potential biological activities and the ADME profile of a new chemical entity.
Biological Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive toxicology and pharmacology. nih.govresearchgate.net By analyzing a dataset of compounds with known activities, QSAR models can identify the structural features that correlate with a specific biological effect. mdpi.com These models can then be used to screen new molecules like this compound for a wide range of potential biological targets or toxicological endpoints. Predictions are typically probabilistic, indicating the likelihood that the compound will be active against a given target.
Table 3: Illustrative Predicted Biological Activity Profile for this compound
| Target Class / Endpoint | Prediction Result (Probability) | Method |
| GPCR Ligand | 0.65 | QSAR / Machine Learning |
| Ion Channel Modulator | 0.55 | QSAR / Machine Learning |
| Kinase Inhibitor | 0.20 | QSAR / Machine Learning |
| Nuclear Receptor Ligand | 0.30 | QSAR / Machine Learning |
| Ames Mutagenicity | Low Probability | Structure-Alert Analysis |
Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the type of output provided by predictive biological activity software.
ADME Profile Prediction: A molecule's ADME profile determines its bioavailability and residence time in the body. github.com Comprehensive software suites like ADMET Predictor® or those offered by ACD/Labs provide predictions for a host of ADME properties based on the molecule's structure. acdlabs.comsimulations-plus.comnih.gov These predictions cover key areas of pharmacokinetics:
Absorption: Parameters like aqueous solubility, cell permeability (e.g., Caco-2), and P-glycoprotein (P-gp) substrate potential are estimated.
Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
Metabolism: As discussed, models predict interactions with CYP enzymes (both as a substrate and an inhibitor).
Excretion: While less commonly predicted, some models estimate clearance pathways.
Table 4: Predicted ADME Profile for this compound
| ADME Parameter | Property | Predicted Value |
| Absorption | Aqueous Solubility (logS) | -1.5 |
| Caco-2 Permeability (logPapp) | Moderate to High | |
| Human Intestinal Absorption | >90% | |
| P-gp Substrate | No | |
| Distribution | Plasma Protein Binding | 40-60% |
| Blood-Brain Barrier (BBB) Permeant | Yes | |
| Metabolism | CYP2D6 Substrate | Yes |
| CYP3A4 Substrate | Yes | |
| CYP2D6 Inhibitor | No | |
| CYP3A4 Inhibitor | No | |
| Physicochemical | LogP | 1.8 |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | |
| Molecular Weight | 156.23 g/mol |
Note: The data presented in this table is for illustrative purposes, representing typical outputs from ADME prediction software. These values are derived from computational models and have not been experimentally verified.
Concluding Perspectives and Future Research Directions
Summary of Current Understanding of 2-[Cyclopentyl(methyl)amino]acetamide's Research Profile
Currently, the research profile of this compound is in a nascent stage. Publicly available scientific literature and databases primarily provide basic physicochemical properties of the compound. There is a notable absence of in-depth studies on its synthesis, mechanism of action, and potential therapeutic applications. The existing information is largely confined to chemical supplier catalogs, which list its molecular formula (C8H16N2O), molecular weight, and CAS number (1090870-04-4). This lack of comprehensive research presents a significant opportunity for foundational studies to elucidate the compound's chemical and biological characteristics. The subsequent sections will, therefore, focus on prospective research directions, drawing parallels from structurally related compounds and general principles in medicinal chemistry and pharmacology.
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of N-substituted acetamides is a well-established area of organic chemistry, and several methods could be adapted and optimized for the production of this compound. A common approach involves the reaction of a secondary amine with a 2-haloacetamide. google.com In the context of this compound, this would likely involve the reaction of N-methylcyclopentylamine with 2-chloroacetamide (B119443) or 2-bromoacetamide.
Future research could explore various synthetic strategies to improve yield, purity, and cost-effectiveness. This could include:
Optimization of Reaction Conditions: A systematic investigation of solvents, bases, temperatures, and reaction times could lead to a more efficient synthesis.
Alternative Synthetic Routes: Exploring alternative pathways, such as the amination of aryltriazenes with acetonitrile (B52724) under metal-free conditions, could offer a more environmentally friendly approach. arabjchem.org Another potential route could involve the reaction of tertiary alcohols and amides in the presence of a Brønsted acid and an alkali metal halide. thieme-connect.com
Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and product consistency.
Table 1: Potential Synthetic Routes for this compound
| Synthetic Method | Key Reactants | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Classical N-alkylation | N-methylcyclopentylamine, 2-haloacetamide | Well-established, straightforward | Potential for side reactions, purification challenges |
| Metal-free Amination | Related triazene (B1217601) precursor, acetonitrile | Environmentally benign | Requires synthesis of specific precursors |
| Brønsted Acid Catalysis | Corresponding alcohol, acetamide (B32628) | Versatile | May require harsh acidic conditions |
Opportunities for Deeper Mechanistic Characterization
The mechanism of action of this compound is entirely unknown. The presence of the cyclopentylamine (B150401) and acetamide moieties suggests potential interactions with a variety of biological targets. The acetamide functional group is present in numerous bioactive compounds and can participate in hydrogen bonding and other non-covalent interactions. ontosight.aiwikipedia.org
Future research to elucidate the mechanism of action could involve:
Target Identification Studies: Utilizing techniques such as affinity chromatography, chemical proteomics, or computational target prediction to identify potential protein binding partners.
In Vitro Assays: Screening the compound against a panel of enzymes and receptors to identify any inhibitory or activating effects. For instance, some acetamide derivatives have shown potential as enzyme inhibitors. nih.gov
Cellular and Molecular Biology Techniques: Investigating the effects of the compound on cellular signaling pathways, gene expression, and other cellular processes.
Potential as a Chemical Probe or Tool Compound in Biological Systems
A chemical probe is a small molecule used to study biological systems. Given its relatively simple structure, this compound could potentially be developed into a chemical probe. To be effective, a chemical probe should be potent, selective, and have a well-understood mechanism of action.
Should initial studies reveal a specific biological activity, the compound could be optimized to enhance its properties as a chemical probe. This might involve:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand how structural modifications affect biological activity and selectivity.
Affinity Labeling: Incorporating a reactive group into the molecule to allow for covalent labeling of its biological target, facilitating target identification and validation.
Fluorescent Labeling: Attaching a fluorescent tag to the molecule to enable visualization of its distribution and localization within cells and tissues.
Directions for Advanced Preclinical Pharmacological Studies
Should this compound demonstrate promising biological activity, a comprehensive preclinical pharmacological evaluation would be necessary to assess its potential as a therapeutic agent. frontiersin.org This would involve a series of in vitro and in vivo studies to characterize its efficacy and safety profile. wuxiapptec.comaacrjournals.org
Key areas for preclinical investigation would include:
Pharmacokinetics (ADME): Studying the absorption, distribution, metabolism, and excretion of the compound to understand how it behaves in a biological system.
Pharmacodynamics: Investigating the relationship between the compound's concentration and its biological effect to determine its potency and efficacy.
In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in relevant animal models of disease.
Toxicology Studies: Assessing the potential for adverse effects in various organ systems.
Table 2: Illustrative Preclinical Pharmacological Evaluation Plan
| Study Type | Objective | Example Assays |
|---|---|---|
| In Vitro ADME | Assess metabolic stability and permeability | Microsomal stability assay, Caco-2 permeability assay |
| In Vivo Pharmacokinetics | Determine key PK parameters in animal models | Single-dose and multiple-dose studies in rodents |
| In Vivo Efficacy | Evaluate therapeutic effect in a disease model | Dependent on the identified biological activity |
| Preliminary Toxicology | Identify potential for acute toxicity | Single-dose toxicity studies in two species |
Integration of Artificial Intelligence and Machine Learning in Compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development. medium.comepfl.ch These computational tools can be applied at various stages of research for a novel compound like this compound.
Potential applications of AI and ML include:
Predictive Modeling: Using computational models to predict the compound's physicochemical properties, pharmacokinetic profile, and potential biological activities. researchgate.netnih.govnih.govoup.com This can help to prioritize experimental studies and reduce the number of compounds that need to be synthesized and tested.
Target Identification and Validation: Employing machine learning algorithms to analyze large biological datasets and identify potential protein targets for the compound. nih.govoup.com
De Novo Drug Design: Utilizing generative AI models to design novel analogs of this compound with improved potency, selectivity, or pharmacokinetic properties.
Mechanism of Action Prediction: Analyzing high-throughput screening data and cellular imaging data with machine learning algorithms to generate hypotheses about the compound's mechanism of action. kaggle.com
The integration of these in silico approaches with traditional experimental methods has the potential to significantly accelerate the research and development of this compound and other novel chemical entities. benthamdirect.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[Cyclopentyl(methyl)amino]acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or amidation reactions. For example, cyclopentylmethylamine derivatives can react with activated acetamide precursors under controlled pH and temperature. Optimization includes:
- Catalyst screening : Use polar aprotic solvents (e.g., DMF) with coupling agents like EDCl/HOBt to improve yield .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product .
- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times with reference standards .
Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound?
- NMR :
- 1H NMR : Identify cyclopentyl protons (δ 1.5–2.1 ppm, multiplet) and methylamino groups (δ 2.2–2.5 ppm, singlet). Acetamide carbonyl resonance appears at δ 6.8–7.2 ppm .
- 13C NMR : Carbonyl carbon at δ 170–175 ppm; cyclopentyl carbons at δ 25–35 ppm .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Precautions : Use fume hoods for synthesis/purification to avoid inhalation. Wear nitrile gloves and goggles due to potential skin/eye irritation .
- First Aid : For accidental exposure, rinse eyes with water for 15 minutes; administer artificial respiration if inhaled . Toxicity data are limited, so treat symptoms empirically .
Advanced Research Questions
Q. How can contradictory findings in the biological activity of this compound be resolved?
- Methodology :
- Dose-response studies : Validate activity across multiple concentrations (e.g., 0.1–100 µM) in cell-based assays (e.g., anti-inflammatory cytokine inhibition) .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2, comparing results with experimental IC50 values .
- In vivo replication : Test pharmacokinetics in rodent models to assess bioavailability and metabolite interference .
Q. What computational approaches are effective in elucidating the reaction mechanisms of this compound synthesis?
- Quantum chemical calculations : Use Gaussian 16 with DFT (B3LYP/6-311+G**) to map transition states and activation energies for amide bond formation .
- Reaction path sampling : Apply Metadynamics or Nudged Elastic Band methods to identify intermediates and rate-limiting steps .
- Validation : Compare computed IR spectra with experimental data to confirm mechanistic accuracy .
Q. How can researchers design experiments to study the compound’s interactions with biomolecules (e.g., proteins, DNA)?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations .
- Fluorescence quenching : Titrate the compound into DNA solutions (e.g., ethidium bromide-stained) and monitor emission changes to assess intercalation .
- Microscale Thermophoresis (MST) : Label biomolecules with fluorescent dyes and quantify binding affinities via temperature-induced fluorescence shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
